1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride
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Description
“1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride” is a reagent used in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .
Synthesis Analysis
The synthesis of “this compound” involves the use of 1-Methylisonipecotamide dissolved in anhydrous THF, and the resulting mixture is added in portions to a stirred slurry of lithium aluminum hydride in anhydrous THF at 0 ℃ under nitrogen .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22Cl2N2. The InChI code is 1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14;;/h2-5,11H,6-10,14H2,1H3;2*1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 277.24 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Neurological Studies
1-[2-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride and its derivatives have been extensively studied for their implications in neurological disorders and treatments. For instance, a study found that exposure to certain compounds similar in structure produced a syndrome resembling Parkinson's disease, leading to a deeper understanding of the biochemical abnormalities in such conditions (Burns et al., 1985). Furthermore, the study of AR-A000002, a compound with a similar structure, revealed its potential as an anxiolytic and antidepressant agent, indicating the therapeutic potential of these compounds in treating anxiety and affective disorders (Hudzik et al., 2003).
DNA Interaction Studies
Researchers have also explored the interaction of similar compounds with DNA. The synthetic dye Hoechst 33258, which has a similar structure, binds strongly to the minor groove of double-stranded B-DNA, highlighting its significance in chromosome and nuclear staining and its potential uses in radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).
Pharmacological Studies
These compounds' pharmacological aspects have been studied extensively, including their metabolism and the implications of certain inhibitors. For example, a study discussed the selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, crucial for predicting drug-drug interactions and understanding the metabolism of various drugs (Khojasteh et al., 2011).
Neurotoxicity and Neurochemistry Studies
Moreover, neurotoxicity and neurochemistry of certain phenylisopropylamine derivatives related in structure have been explored, providing insights into the neurochemical effects and potential neurotoxicity, contributing to our understanding of substance-induced neurological changes (Mckenna & Peroutka, 1990).
Molecular Property and Metabolism Studies
The molecular properties and metabolic profiles of certain compounds, including the pharmacokinetics and metabolism in animal models, have been investigated. These studies offer crucial information on how these compounds are absorbed, distributed, metabolized, and excreted, which is vital for drug development and understanding the pharmacological effects (Wu et al., 2006).
Properties
IUPAC Name |
[2-(4-methylpiperidin-1-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-6-8-15(9-7-11)13-5-3-2-4-12(13)10-14;;/h2-5,11H,6-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBUXCWRVFJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=CC=C2CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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